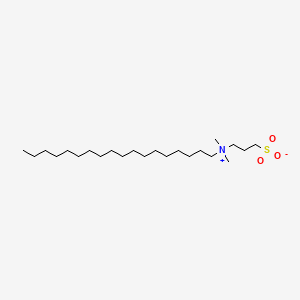

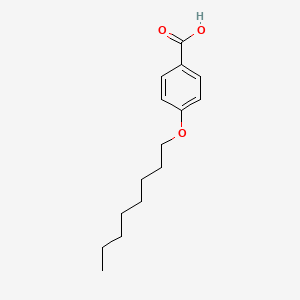

![molecular formula C9H9N3O B1293838 2-metil-imidazo[1,2-a]piridina-3-carboxamida CAS No. 21801-89-8](/img/structure/B1293838.png)

2-metil-imidazo[1,2-a]piridina-3-carboxamida

Descripción general

Descripción

2-Methylimidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methylimidazo[1,2-a]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylimidazo[1,2-a]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de 2-metil-imidazo[1,2-a]piridina han demostrado propiedades antimicrobianas. Específicamente, compuestos como el bromuro de 3-bromo-2-metil-1H-imidazo[1,2-a]piridinio han mostrado efectividad contra Staphylococcus aureus a ciertas concentraciones . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos agentes antimicrobianos que podrían usarse para tratar infecciones bacterianas.

Aplicaciones Antitumorales

Los derivados de imidazo[1,2-a]piridina se caracterizan por un amplio espectro de efectos biológicos, incluida la actividad antitumoral . Esto los convierte en candidatos para futuras investigaciones en terapia contra el cáncer, lo que podría conducir al desarrollo de nuevos fármacos contra el cáncer.

Efectos Hipoglucémicos

Algunos derivados de 2-metil-imidazo[1,2-a]piridina se han asociado con efectos hipoglucémicos . Esto indica posibles aplicaciones en el tratamiento de la diabetes o el control de los niveles de azúcar en sangre mediante la modulación del metabolismo de la glucosa.

Propiedades Antivirales

Las capacidades antivirales de estos compuestos se extienden a varios virus, lo que sugiere su uso en la creación de medicamentos antivirales . La investigación en esta área podría contribuir al tratamiento de infecciones y enfermedades virales.

Medios Ópticos para Almacenamiento de Datos

Debido a sus características estructurales, los derivados de imidazo[1,2-a]piridina se pueden utilizar en medios ópticos para almacenamiento de datos . Esta aplicación es significativa en el campo de la ciencia de los materiales, donde estos compuestos se pueden utilizar en el desarrollo de nuevas soluciones de almacenamiento de datos.

Sondas Fluorescentes

Estos derivados se han utilizado como sondas fluorescentes para la determinación in vitro e in vivo de iones de mercurio y hierro . Esta aplicación es crucial en el monitoreo ambiental y la química bioanalítica, donde se requiere la detección sensible de iones metálicos.

Mecanismo De Acción

Target of Action

2-Methylimidazo[1,2-a]pyridine-3-carboxamide is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their broad range of biological activity Imidazo[1,2-a]pyridine derivatives have been shown to interact with various biological targets, contributing to their diverse biological effects .

Mode of Action

It’s known that the interaction of 2-methylimidazo[1,2-a]pyridine with bromine in chcl3 leads to the substitution of a hydrogen atom at the c-3 carbon atom, forming 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium tribromide . This suggests that the compound may undergo similar interactions with its biological targets.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities . These effects suggest that the compound may interact with multiple biochemical pathways.

Result of Action

One derivative, 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, has been shown to exhibit antimicrobial properties against staphylococcus aureus . This suggests that 2-Methylimidazo[1,2-a]pyridine-3-carboxamide may have similar antimicrobial effects.

Análisis Bioquímico

Biochemical Properties

2-Methylimidazo[1,2-a]pyridine-3-carboxamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it exhibits antimicrobial properties by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . Additionally, 2-Methylimidazo[1,2-a]pyridine-3-carboxamide has been found to interact with proteins involved in cell signaling pathways, thereby modulating cellular responses .

Cellular Effects

The effects of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Methylimidazo[1,2-a]pyridine-3-carboxamide can induce apoptosis by modulating the expression of genes involved in cell death pathways . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 2-Methylimidazo[1,2-a]pyridine-3-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing bacterial growth . Additionally, 2-Methylimidazo[1,2-a]pyridine-3-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 2-Methylimidazo[1,2-a]pyridine-3-carboxamide can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as antimicrobial activity and modulation of immune responses . At high doses, 2-Methylimidazo[1,2-a]pyridine-3-carboxamide can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

2-Methylimidazo[1,2-a]pyridine-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For instance, it can be metabolized by liver enzymes, leading to the formation of various metabolites that are excreted from the body . Additionally, 2-Methylimidazo[1,2-a]pyridine-3-carboxamide can affect metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, 2-Methylimidazo[1,2-a]pyridine-3-carboxamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, 2-Methylimidazo[1,2-a]pyridine-3-carboxamide can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 2-Methylimidazo[1,2-a]pyridine-3-carboxamide can localize to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with metabolic enzymes and other cellular components .

Propiedades

IUPAC Name |

2-methylimidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6/h2-5H,1H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAQWKIENIYXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176221 | |

| Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21801-89-8 | |

| Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Methylimidazo[1,2-a]pyridine-3-carboxamide a potential candidate for treating tuberculosis?

A1: Research indicates that 2-Methylimidazo[1,2-a]pyridine-3-carboxamide derivatives show promise as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. [] This enzyme plays a crucial role in the biosynthesis of pantothenic acid (vitamin B5), which is essential for the survival and growth of Mycobacterium tuberculosis. By inhibiting pantothenate synthetase, these compounds can potentially disrupt the bacteria's metabolism and hinder its growth, offering a potential therapeutic strategy against tuberculosis.

Q2: Beyond its potential in treating tuberculosis, are there other applications for 2-Methylimidazo[1,2-a]pyridine-3-carboxamide derivatives?

A2: Interestingly, a specific derivative within this chemical class, N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide, has been investigated for its potential in treating cardiovascular diseases. [] While the specific mechanisms of action for this application are not detailed in the available research, it highlights the potential versatility of this chemical scaffold for targeting diverse therapeutic areas. Further research is needed to fully understand the scope of its applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

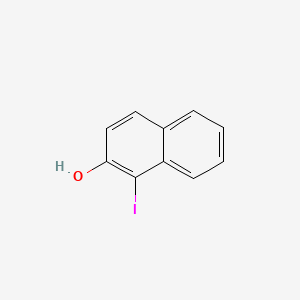

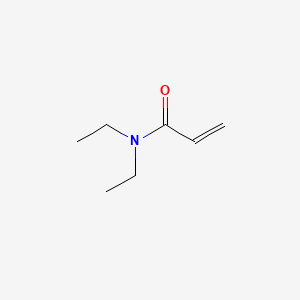

![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)

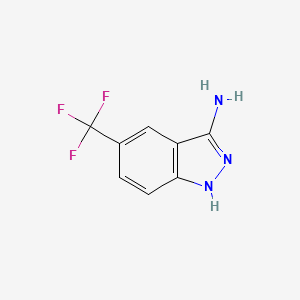

![2-[(2-bromophenyl)methylidene]propanedinitrile](/img/structure/B1293771.png)